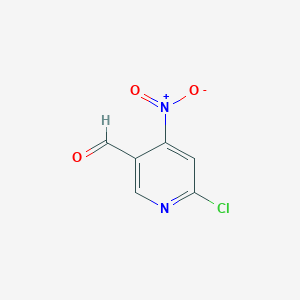![molecular formula C11H13N2O3+ B12330883 ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate](/img/structure/B12330883.png)
ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate is a heterocyclic compound that contains a pyrrolo[1,2-b]pyridazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-b]pyridazine ring, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[1,2-a]pyrazines: These derivatives also contain a pyrrole ring fused with another nitrogen-containing ring and have shown significant biological activities.
Uniqueness
Ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H13N2O3+ |
|---|---|
分子量 |
221.23 g/mol |
IUPAC名 |
ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate |
InChI |
InChI=1S/C11H13N2O3/c1-3-16-11(15)8-7-12(2)13-6-4-5-9(13)10(8)14/h4-8H,3H2,1-2H3/q+1 |
InChIキー |
SDPNCZJHZCNXBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C=[N+](N2C=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)

![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)


![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)


![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)


![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B12330875.png)

